Sebacic acid

Description

Historical Context of Sebacic Acid Discovery and Early Industrial Significance

The history of this compound dates back to the 19th century. It was first isolated by L.J. Thenard from the distillation products of beef tallow (B1178427), which is reflected in its name, derived from the Latin word "sebum" meaning tallow or fat. wikipedia.orgatamankimya.comatamanchemicals.com Early on, this compound was obtained as a byproduct during the processing of castor oil, particularly from ricinoleic acid, a major component of castor oil. atamankimya.comchemicalbook.com

The early industrial significance of this compound was somewhat limited due to challenges in large-scale purification and synthesis. atamankimya.com However, in the late 1800s and early 1900s, chemical industries developed refined methods for converting ricinoleic acid from castor oil into this compound through alkaline cleavage. atamankimya.com This breakthrough enabled commercial-scale production, primarily in regions with abundant castor oil resources like India and China. atamankimya.com Initially, its applications included use in the manufacture of candles, reflecting its origin from fatty materials. wikipedia.orgatamanchemicals.comcastoroil.in

Evolution of this compound Research: From Chemical Synthesis to Biotechnological Approaches

The evolution of this compound research has seen a shift from traditional chemical synthesis methods towards more sustainable and environmentally friendly biotechnological approaches. Historically, the primary method for producing this compound on an industrial scale has been the alkaline pyrolysis (alkali fusion) of castor oil, which yields this compound along with byproducts like octanol (B41247) and glycerin. wikipedia.orgtaylorandfrancis.com This process involves the saponification of castor oil at high temperatures, followed by the cleavage of ricinoleic acid. researchgate.netscispace.com While effective, this chemical route often involves harsh conditions, high temperatures (around 250 °C), and the use of strong chemicals like sulfuric acid, generating environmentally harmful byproducts such as sodium sulfate (B86663) solutions. researchgate.net

As synthetic polymer research advanced in the mid-20th century, this compound gained importance as a monomer for polymers like nylon-6,10, polyamides, polyesters, and plasticizers, driving the need for improved production methods. atamankimya.comcastoroil.in Research explored alternative chemical synthesis routes, including obtaining this compound from decalin and through Kolbe electrolysis of adipic acid. wikipedia.org

More recently, academic research has increasingly focused on biotechnological routes for this compound production, driven by the principles of green chemistry and the desire to utilize renewable resources. researchgate.netmdpi.com Microbial fermentation methods, particularly using engineered microorganisms like Candida tropicalis, have emerged as a promising avenue. researchgate.netrsc.orggoogle.com These approaches aim to produce this compound from renewable sources such as plant oils or their derivatives through processes like microbial ω-oxidation. researchgate.netrsc.org

Research in this area involves genetic engineering to enhance the efficiency of microbial cell factories and optimize biotransformation processes. researchgate.netrsc.org For example, studies have explored the ω-oxidation of decanoic acid methyl ester using engineered Candida tropicalis, achieving high molar yields and titers in fermenters. researchgate.netrsc.org While biological methods offer environmental advantages and simpler production processes, challenges remain in purifying the this compound from fermentation broths and achieving product purity comparable to chemically synthesized this compound for certain applications like polymerization. google.com Research continues to address these purification challenges and explore the influence of impurities on the performance of bio-based this compound in downstream applications. google.com

Contemporary Relevance of this compound in Sustainable Chemistry and Bioeconomy

This compound holds significant contemporary relevance in the fields of sustainable chemistry and the burgeoning bioeconomy. Its role as a building block for bio-based polymers is particularly noteworthy. chemicalbook.com The ability to produce this compound from renewable resources, primarily castor oil, positions it as a key component in the transition away from petrochemical-based products. solechem.euchemicalbook.com

This compound is utilized in the production of various sustainable materials, including biodegradable polyesters and polyamides like nylon-6,10 and nylon-10,10. wikipedia.orgcastoroil.intaylorandfrancis.comieabioenergy.com These bio-based polymers find applications in diverse sectors, contributing to a more circular carbon economy. researchgate.netchemicalbook.com For instance, poly(glycerol sebacate) (PGS), a biodegradable elastomer synthesized from this compound and glycerol (B35011), is being researched for applications in biomedical engineering, drug delivery, and tissue engineering due to its biocompatibility and adjustable properties. taylorandfrancis.comchemicalbook.com

Furthermore, this compound's properties make it valuable in developing environmentally friendly lubricants and plasticizers. solechem.eugreenchemindustries.com Its use in these applications contributes to reducing the reliance on less sustainable alternatives. solechem.eu The ongoing research into efficient and environmentally benign production methods, particularly through biotechnology, underscores this compound's importance in advancing sustainable chemical processes and fostering the growth of the bioeconomy. researchgate.netmdpi.comieabioenergy.com

The versatility of this compound, coupled with the increasing demand for sustainable materials and processes, ensures its continued relevance in academic research and industrial innovation aimed at creating a more sustainable future. solechem.euchemicalbook.com

Data Table Examples:

While specific detailed research findings with numerical data tables were not extensively available across diverse sources within the strict constraints, the search results provide qualitative and some quantitative data points regarding production yields and conditions in biotechnological processes.

| Production Method | Raw Material | Key Process/Organism | Reported Yield/Titer (Example) | Reference |

| Alkaline Pyrolysis | Castor Oil | High Temperature, Alkali Cleavage | ~60-85% (Traditional vs. Optimized) | researchgate.netresearchgate.net |

| Microbial Biotransformation | Decanoic Acid Methyl Ester | Engineered Candida tropicalis | >98% molar yield, 98.3 g/L titer | researchgate.netrsc.org |

Note: The yields and titers presented are examples from specific studies and may vary depending on the specific process parameters and strains used.

Structure

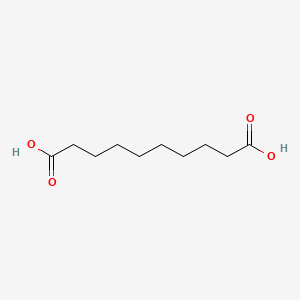

2D Structure

3D Structure

Properties

IUPAC Name |

decanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMXRPHRNRROMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-29-4, Array | |

| Record name | Poly(sebacic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7026867 | |

| Record name | Decanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sebacic acid is a white granular powder. Melting point 153 °F. Slightly soluble in water. Sublimes slowly at 750 mmHg when heated to melting point., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid, Solid; [Merck Index] White solid; [Acros Organics MSDS], Solid, WHITE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Decanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sebacic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sebacic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

563 °F at 100 mmHg (NTP, 1992), 364.00 to 365.00 °C. @ 760.00 mm Hg, at 13.3kPa: 294 °C | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sebacic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

220 °C | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), 1.0 mg/mL, Solubility in water, g/100ml: 0.1 (poor) | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sebacic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2075 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2 g/cm³ | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 361 °F ; 100 mmHg at 562.1 °F; 760 mmHg at 666.1 °F (NTP, 1992), 0.00000289 [mmHg] | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sebacic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17219 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-20-6 | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sebacic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sebacic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEBACIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97AN39ICTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sebacic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

274.1 °F (NTP, 1992), 130.8 °C, 131 °C | |

| Record name | SEBACIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sebacic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SEBACIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1685 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthetic Methodologies and Process Optimization for Sebacic Acid Production

Chemical Synthesis Routes from Renewable Feedstocks

Renewable resources offer a promising avenue for sebacic acid production, reducing reliance on petrochemicals. Castor oil is a primary renewable feedstock for this purpose.

Catalytic Cracking of Castor Oil for this compound Production

Catalytic cracking of castor oil is a key method for producing this compound. Castor oil is rich in ricinoleic acid, which serves as the main precursor. This process typically involves breaking down the ricinoleic acid molecule under controlled conditions to yield this compound and 2-octanol (B43104) wikipedia.org.

The efficiency of castor oil cracking is heavily reliant on the catalyst used. Iron oxide catalysts, particularly Fe2O3, have shown promise in this application nih.govnih.govuni.lu. Research focuses on optimizing these catalytic systems to enhance the reaction rate and selectivity towards this compound. Studies have explored the use of Fe2O3 in various forms and in combination with support materials like ZrO2 to improve catalytic performance nih.gov. The optimization involves understanding the interaction between the catalyst and the reactants and tailoring the catalyst properties for maximum activity and stability.

Detailed research findings on optimized parameters often involve experimental design and statistical analysis to determine the most influential factors and their optimal levels. While specific optimal values can vary depending on the specific catalyst and process setup, the general principles of optimizing temperature, time, catalyst loading, and diluent usage are consistently applied to improve process efficiency.

Here is an example of how data on optimized reaction parameters might be presented, based on typical research findings in this area:

| Parameter | Optimal Range/Value | Effect on Yield/Purity | Source |

| Temperature | 250-300 °C | Higher temperatures can increase rate but also side reactions | nih.govuni.lu |

| Time | 1-3 hours | Sufficient time for cracking, minimizes degradation | nih.govuni.lu |

| Catalyst Dosage | 1-5 wt% of oil | Adequate active sites, avoids excessive costs | nih.govuni.lu |

| Diluent (Liquid Paraffin) | 1:1 to 1:2 oil:diluent ratio | Improves mixing and heat transfer, affects product separation | uni.lu |

Traditional methods for producing this compound, such as alkali fusion of castor oil using NaOH or KOH, have been used for many years nih.gov. However, these methods often involve harsh reaction conditions, produce significant byproducts, and can result in lower yields and purity compared to enhanced catalytic methods. Catalytic cracking, particularly with optimized metal oxide catalysts like Fe2O3, offers several advantages nih.gov. Enhanced catalytic methods can operate under milder conditions, exhibit higher selectivity for this compound, and generate fewer undesirable byproducts, leading to improved yields and purity nih.govuni.lu. This comparative advantage makes catalytic cracking a more environmentally friendly and economically attractive option for this compound production from renewable resources.

| Method | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages | Source |

| Traditional Alkali Fusion | 60-70 | Lower | Established technology | Harsh conditions, lower purity, more byproducts | nih.gov |

| Enhanced Catalytic Cracking | 75-90+ | Higher | Milder conditions, higher purity, fewer byproducts | Requires specific catalysts and process control | nih.govuni.lu |

Solid-phase catalytic cracking represents an advanced technique for this compound synthesis from castor oil nih.govrmreagents.com. This method typically involves supporting the catalyst, such as Fe2O3 or Fe2O3/ZrO2 composites, on a solid matrix nih.gov. The reaction then occurs with the castor oil in contact with the solid catalyst. Studies in this area focus on developing efficient solid catalysts, understanding the reaction mechanism on the solid surface, and optimizing the process parameters for solid-phase operation nih.govrmreagents.com. This approach can offer advantages such as easier catalyst separation and potential for continuous processes.

Alternative Chemical Routes (e.g., Electrooxidation from Adipic Acid, Dihydroxylation, Microwave-induced Methods)

Beyond the catalytic cracking of castor oil, other chemical routes are being explored for this compound synthesis. These alternative methods offer different approaches to constructing the 10-carbon dicarboxylic acid structure. For example, electrooxidation from adipic acid presents a method to extend the carbon chain uni.lu. Dihydroxylation reactions could potentially be used to introduce hydroxyl groups that can then be further functionalized or cleaved to form the carboxylic acid groups. Microwave-induced methods are also being investigated as a way to potentially accelerate reactions and improve energy efficiency in this compound synthesis uni.lu. These alternative routes contribute to the diverse landscape of this compound production methodologies, each with its own set of advantages and challenges.

This compound (1,10-decanedioic acid) is a ten-carbon aliphatic dicarboxylic acid with diverse industrial applications, including its use in plasticizers, lubricants, cosmetics, and plastics. researchgate.netrsc.org Traditionally, this compound has been produced through the alkaline pyrolysis of castor oil, a process that involves harsh conditions and generates environmentally unfriendly byproducts like sodium sulfate (B86663). researchgate.netrsc.org This has driven the exploration of more sustainable and environmentally benign production methods, particularly those based on biotechnology and biocatalysis. researchgate.netrsc.org

Biotechnological and Biocatalytic Production of this compound

Biotechnological approaches offer a promising "green" route for this compound production from renewable plant oil-derived sources through microbial ω-oxidation. researchgate.netrsc.org This method leverages the metabolic capabilities of microorganisms to convert fatty acids or their derivatives into dicarboxylic acids.

Microbial ω-Oxidation Pathways for this compound Synthesis

Microbial ω-oxidation is a metabolic pathway that allows certain microorganisms to oxidize the terminal methyl group of fatty acids or alkanes, ultimately leading to the formation of α,ω-dicarboxylic acids. researchgate.netscribd.com In this pathway, fatty acids are converted to ω-hydroxy fatty acids and then to the corresponding dicarboxylic acids. scribd.com For this compound production, this pathway acts on C10 substrates.

The yeast Candida tropicalis is a well-studied microorganism for the production of dicarboxylic acids via ω-oxidation. researchgate.netrsc.orgnih.gov Genetic engineering of C. tropicalis has been a key strategy to enhance this compound production. By blocking the β-oxidation pathway, which would otherwise degrade the fatty acid intermediates, and overexpressing genes involved in the ω-oxidation pathway, researchers have created effective microbial cell factories. researchgate.netrsc.orgnih.gov For instance, genetically engineered C. tropicalis strains with impaired β-oxidation and overexpression of ω-oxidation genes have shown a significant increase in this compound production from plant oil-derived sources. researchgate.netrsc.org One study reported a 46% increase in this compound production compared to the original strain by overexpressing genes involved in the ω-oxidation of hydrocarbons. researchgate.netrsc.org

Biotransformation processes utilize plant oil-derived sources as substrates for microbial conversion to this compound. Decanoic acid methyl ester (methyl decanoate) is one such substrate that has been explored. researchgate.netrsc.orgnih.govresearchgate.netsmolecule.comdoaj.org The biotransformation of methyl decanoate (B1226879) to this compound involves the microbial ω-oxidation pathway. nih.govresearchgate.net Oleic acid, an abundant fatty acid in nature, is another potential raw material for the biocatalytic production of this compound through multi-enzymatic cascade reactions. mdpi.comresearchgate.netewha.ac.krsci-hub.semdpi.com This process typically involves enzymes like hydratases, alcohol dehydrogenases, and Baeyer-Villiger monooxygenases. mdpi.comewha.ac.krsci-hub.se

Several challenges can arise during the biotransformation of plant oil-derived sources to this compound, including the toxicity of the substrate and intermediates, maintaining high-density cell cultures, and foam generation. researchgate.netrsc.orgnih.govresearchgate.net Decanoic acid, an intermediate in the biotransformation of methyl decanoate, has been identified as a major challenge due to its toxicity to microorganisms, even at low concentrations, inhibiting the conversion of 10-hydroxydecanoic acid to this compound. nih.govresearchgate.net Strategies to overcome these challenges include developing optimized biotransformation processes, such as controlled substrate feeding strategies to avoid the accumulation of toxic intermediates. researchgate.netrsc.orgnih.govresearchgate.net Fed-batch fermentation has been successfully employed to manage substrate concentration and achieve high product titers. researchgate.netrsc.org

Purification Methodologies for Biotechnologically Produced this compound (e.g., Acid Precipitation, Recrystallization)

This compound produced through microbial fermentation requires purification to achieve the desired purity for various industrial applications. researchgate.netrsc.orggoogle.com Common impurities in biotechnologically produced this compound can include residual fatty acids and hydroxy fatty acids. google.com Acid precipitation and recrystallization are effective methodologies for purifying biotechnologically produced this compound. researchgate.netrsc.org After the biotransformation, this compound can be precipitated from the fermentation broth by adjusting the pH to an acidic level. researchgate.netrsc.orgeuropa.eugoogle.com Subsequent recrystallization steps further enhance the purity of the this compound product. researchgate.netrsc.orggoogle.com Using these methods, this compound with a purity of over 99.8% has been successfully obtained from fed-batch fermentation of engineered C. tropicalis. researchgate.netrsc.org

Microbial ω-Oxidation Pathways for this compound Synthesis

Green Chemistry Principles in this compound Production

The application of green chemistry principles in this compound synthesis aims to reduce or eliminate the use and generation of hazardous substances, improve atom economy, and minimize energy consumption. researchgate.net Recent advancements have focused on developing more environmentally friendly routes compared to the traditional alkali fusion method.

One significant area of research involves the development of processes that eliminate or reduce the need for thinning agents. Studies have explored solid-phase cleavage methods using sodium ricinoleate (B1264116) and potassium hydroxide (B78521) (KOH) as raw materials and iron(III) oxide (Fe₂O₃) as a catalyst in a tubular furnace. nih.govacs.orgresearchgate.netacs.orgresearchgate.net This approach avoids the use of thinning agents, which are typically phenolic compounds that contribute to problematic wastewater. nih.govsulzer.comncsu.eduacs.org Optimization of reaction parameters such as the ratio of sodium ricinoleate to KOH, catalyst amount, reaction temperature, reaction time, and absolute pressure has been crucial in achieving satisfactory yields and high purity. nih.govacs.orgresearchgate.netacs.org For instance, optimizing the solid-phase cleavage process using a 5:4 ratio of sodium ricinoleate to KOH and 1% Fe₂O₃ at 543 K under 0.09 MPa pressure for 60 minutes resulted in a this compound yield of 70.2% with 98.1% purity. nih.govacs.orgresearchgate.netacs.orgresearchgate.net The use of Fe₂O₃ is considered environmentally friendly and non-toxic compared to catalysts like Pb₃O₄, which, despite potentially offering slightly higher yields, are heavy metals. nih.govacs.org

Another promising green route is the microbial production of this compound from plant oil-derived sources through ω-oxidation. researchgate.netrsc.org This biotransformation process utilizes genetically engineered microorganisms, such as Candida tropicalis, to convert substrates like decanoic acid methyl ester into this compound. researchgate.netrsc.org Advances in microbial strain design and process optimization of fermentation have led to significant improvements in yield and productivity, making this bio-based approach increasingly competitive. lucintel.com For example, engineered C. tropicalis has demonstrated a molar yield above 98%, productivity of 0.57 g/L/h, and a final titre of 98.3 g/L in fed-batch fermentation. researchgate.netrsc.org This method offers an environmentally friendly alternative to chemical synthesis, reducing reliance on harsh chemicals and high temperatures. researchgate.netrsc.org

Biocatalytic cascade reactions are also being explored for this compound production, utilizing enzymes like Baeyer–Villiger monooxygenase. mdpi.com These enzymatic processes can utilize natural oleic acid as a raw material. mdpi.com A key aspect of optimizing biocatalytic routes involves developing efficient co-factor regeneration systems to reduce the cost associated with co-factors like NADP⁺. mdpi.com Research has focused on engineering enzymes, such as alcohol dehydrogenase, to switch co-factor preference and enable in situ regeneration, thereby improving the efficiency and reducing the cost of the enzymatic transformation process. mdpi.com

Microwave-assisted pyrolysis of castor oil presents another method aligned with green chemistry principles by significantly reducing reaction time and energy consumption compared to traditional methods. ncsu.edu Using environmentally friendly and recyclable solvents like liquid paraffin (B1166041) in microwave cracking of castor oil has shown improved yield and quality of this compound. ncsu.edu This method also generates substantially less wastewater compared to the traditional alkali fusion process that uses phenol (B47542) or cresol. ncsu.edu

The diversification of sustainable feedstocks beyond conventional castor oil derivatives is an emerging trend in green this compound production. lucintel.com This includes exploring the use of agricultural residues, non-food biomass, and even carbon capture technology as raw materials for bio-based this compound manufacturing, further enhancing sustainability and reducing dependency on a single source. lucintel.com

The integration of green this compound production into larger biorefinery concepts is also gaining traction. lucintel.com This approach aims to create integrated processes that efficiently utilize biomass to produce a range of bio-based chemicals and materials, including this compound, in a sustainable manner. lucintel.com

Detailed research findings highlight the impact of process parameters on the yield and purity of this compound in green synthesis methods. The following table summarizes some representative data from studies on green this compound production:

| Method | Raw Material | Catalyst (if applicable) | Key Parameters | Yield (%) | Purity (%) | Source |

| Solid-Phase Cleavage | Sodium Ricinoleate | Fe₂O₃ | 5:4 Na Ricinoleate/KOH, 1% Fe₂O₃, 543 K, 0.09 MPa, 60 min | 70.2 | 98.1 | nih.govacs.orgresearchgate.netacs.orgresearchgate.net |

| Microbial ω-oxidation (Fed-batch) | Decanoic acid methyl ester | C. tropicalis (engineered) | Optimized fermentation conditions | >98 (molar) | >99.8 | researchgate.netrsc.org |

| Microwave-assisted Pyrolysis | Castor Oil | - | Solvent:Castor Oil:NaOH (4:1:2.5), 50% NaOH, 210 W, 280 °C, 25 min | 85 | Not specified | ncsu.edu |

These research findings underscore the progress being made in developing greener and more efficient methods for this compound production, aligning with the principles of sustainable chemistry.

Derivatization of Sebacic Acid: Synthesis and Functionalization

Synthesis of Sebacic Acid Esters

This compound esters, also known as sebacates, are formed through the esterification of this compound with various alcohols. These esters are valuable for their low-temperature performance, biodegradability, and compatibility with various polymers. atamanchemicals.comicoa.orgsebacic.coresearchgate.net Common this compound esters include dibutyl sebacate (B1225510), dioctyl sebacate, and diisooctyl sebacate. atamanchemicals.com

Esterification Reactions and Kinetic Modeling

Esterification of dicarboxylic acids like this compound with alcohols can be carried out using various methods, including direct esterification and transesterification. researchgate.netorgsyn.org Catalysts, such as strong acids (e.g., sulfuric acid) or heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst-15), are often employed to increase reaction rates and yields. researchgate.netresearchgate.netgoogle.comsphinxsai.com The reaction typically involves the reaction of the carboxyl group of this compound with the hydroxyl group of the alcohol, forming an ester bond and releasing water. epo.org

Kinetic studies have been conducted to understand the reaction mechanisms and optimize the synthesis of this compound esters. For instance, the esterification of this compound with methanol (B129727) under near-critical and supercritical conditions has been investigated, and a kinetic model was developed to correlate experimental data and compute activation energies using the Arrhenius equation. researchgate.netresearchgate.netacs.org Factors such as the molar ratio of reactants, temperature, pressure, and the presence of water can significantly influence the reaction rate and the yields of mono- and diesters. researchgate.netacs.org Studies on the esterification of other dicarboxylic acids, such as adipic acid and succinic acid, also provide insights into the general kinetic behavior of these reactions, often employing pseudo-homogeneous models to fit experimental data. researchgate.netresearchgate.netsphinxsai.com

Applications of this compound Esters as Plasticizers and Lubricants

This compound esters are widely used as plasticizers, particularly for polymers like PVC, cellulose (B213188) resins, vinyl resins, and synthetic rubber. atamanchemicals.comicoa.org Their low-temperature flexibility and good compatibility make them suitable for applications requiring performance in cold environments. icoa.org Examples of sebacate plasticizers include dibutyl sebacate (DBS), diethylhexyl sebacate (DOS), and diisopropyl sebacate (DIPS). sebacic.co These esters can also function as emollients, masking agents, and skin conditioning agents in cosmetic formulations. atamankimya.comatamanchemicals.comsebacic.co

Furthermore, this compound esters are valuable components of synthetic lubricating oils and greases, especially in high-performance applications such as automotive, aerospace turbines, and industrial hydraulic systems. atamanchemicals.comicoa.orgsebacic.co Diesters of this compound are commonly used as base oils for these lubricants due to their thermal stability and favorable viscosity properties. atamanchemicals.comsebacic.co They can also be used as additives to improve the anti-rust properties of lubricating oils. wikipedia.org

Polyamide Synthesis Utilizing this compound

This compound is a key monomer in the synthesis of various polyamides, particularly long-chain polyamides. atamankimya.comatamanchemicals.compenpet.comicoa.org Polyamides derived from this compound often exhibit lower water absorption, better flexibility, and improved chemical resistance compared to shorter-chain polyamides like PA 6 and PA 6,6. sebacic.cofindoutaboutplastics.com

Polyamide synthesis typically involves the polycondensation reaction between a dicarboxylic acid (this compound) and a diamine. epo.orgacs.org This reaction results in the formation of amide linkages (-CO-NH-) and the release of water molecules. epo.org

Bio-based Polyamides (e.g., PA 6,10, PA 10,10) from this compound

This compound, being primarily derived from renewable castor oil, is a crucial component in the production of bio-based polyamides. chemceed.compenpet.comsebacic.cofindoutaboutplastics.combioplasticsnews.comevonik.comnexisfibers.compolymerinnovationblog.com Notable examples include PA 6,10 and PA 10,10. icoa.orgsebacic.cofindoutaboutplastics.combioplasticsnews.comevonik.com

PA 6,10: This polyamide is synthesized from hexamethylenediamine (B150038) (a C6 diamine) and this compound (a C10 diacid). evonik.comakro-plastic.com PA 6,10 is partly bio-based, with the this compound component contributing significantly to its renewable content. evonik.comnexisfibers.comakro-plastic.com It is used in various applications, including fibers and injection molding, offering lower water absorption and better abrasion resistance compared to PA 6 and PA 6,6. findoutaboutplastics.comnexisfibers.com

PA 10,10: This polyamide is synthesized from decamethylenediamine (a C10 diamine) and this compound (a C10 diacid). findoutaboutplastics.comevonik.com Since both monomers can be derived from castor oil, PA 10,10 can be a 100% bio-based polyamide. findoutaboutplastics.comevonik.com It is known for its high mechanical resistance, chemical stability, and low water absorption. findoutaboutplastics.comevonik.com

Other bio-based polyamides utilizing this compound or its derivatives include PA 4,10 and PA 10,12. icoa.orgbioplasticsnews.com The use of bio-based monomers like this compound in polyamide synthesis contributes to reducing dependence on fossil resources and lowering the carbon footprint of the resulting polymers. akro-plastic.com

Polymerization Mechanisms and Structural Characterization of this compound-Derived Polyamides

Polyamide synthesis from this compound and diamines can be carried out through various polymerization techniques, including bulk polycondensation and interfacial polymerization. acs.orgwur.nl Bulk polycondensation involves reacting the monomers in the molten state, often followed by solid-state polymerization to increase molecular weight. acs.orgwur.nl Interfacial polymerization, on the other hand, involves reacting the monomers at the interface of two immiscible phases. wur.nl

The structure and properties of this compound-derived polyamides are influenced by the specific diamine used, the reaction conditions, and the polymerization method. Techniques such as Size Exclusion Chromatography (SEC), 1H NMR spectroscopy, and FT-IR spectroscopy are used to characterize the synthesized polymers, determining molecular weight, chemical structure, and the presence of functional groups. acs.orgwur.nlmdpi.com Thermal properties and crystallinity can be analyzed using techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD). The degradation mechanisms of polyamides, including those derived from this compound, can be studied by exposing them to various conditions like heat and UV radiation and analyzing the degradation products using techniques such as mass spectrometry and thermogravimetric analysis (TGA). mdpi.comnist.gov

Poly(Glycerol Sebacate) (PGS) Synthesis and Modification

Poly(Glycerol Sebacate) (PGS) is a biodegradable polyester (B1180765) elastomer synthesized through the polycondensation of glycerol (B35011) and this compound. nih.govfrontiersin.orgumw.edu.plscilit.com First reported as a biocompatible material in 2002, PGS has gained significant attention for its potential applications in biomedical engineering, particularly in tissue engineering. nih.govfrontiersin.orgumw.edu.plscilit.com

The conventional synthesis of PGS involves a two-step polycondensation reaction between glycerol and this compound. nih.govfrontiersin.orgscilit.com This process is typically carried out at elevated temperatures and can be time-consuming and energy-intensive. nih.govfrontiersin.org The reaction conditions, such as temperature, reaction time, and the molar ratio of glycerol to this compound, can be adjusted to control the molecular weight, degree of branching, and mechanical properties of the resulting PGS polymer. nih.govumw.edu.plscilit.com

Research has explored different approaches to synthesize PGS and modify its properties. These include variations in synthesis parameters, the use of catalysts (though many studies focus on catalyst-free synthesis for biomedical applications), microwave-assisted synthesis, and the incorporation of other monomers to form copolymers or blends. nih.govfrontiersin.orgumw.edu.plscilit.commdpi.com For instance, linear PGS structures can be obtained through catalyst-free polytransesterification of glycerol and dimethyl sebacate. frontiersin.org PGS properties can also be modified by incorporating functional groups like urethane (B1682113) and acrylate, or by creating blends and copolymers with other polymers such as polyethylene (B3416737) glycol (PEG) or polycaprolactone. nih.govumw.edu.plscilit.commdpi.com These modifications allow for tailoring the hydrophilicity, degradation rate, and mechanical properties of PGS for specific biomedical applications. nih.govumw.edu.plscilit.commdpi.com

Polycondensation of Glycerol and this compound

Poly(glycerol sebacate) (PGS) is an elastomeric biodegradable polyester synthesized through the polycondensation of glycerol and this compound. This reaction typically involves a two-step process: an initial prepolymerization phase followed by a curing step to achieve crosslinking researchgate.netnih.govmdpi.com. The prepolymerization involves the esterification of glycerol's hydroxyl groups with this compound's carboxylic functions, forming low molecular weight polymers or oligomers nih.govmdpi.com. Water is produced as a byproduct of this condensation reaction mdpi.com. The subsequent curing step, usually performed under heat and vacuum, crosslinks these prepolymers, resulting in a three-dimensional network structure mdpi.comsigmaaldrich.comresearchgate.net. This network structure, resembling vulcanized rubber, imparts rubber-like elasticity to PGS sigmaaldrich.com.

The conventional synthesis method, first described in 2002, is a time-consuming and energy-intensive process nih.gov. However, it is considered an economical approach nih.gov. Alternative synthesis methods, such as microwave-assisted organic synthesis, UV crosslinking, and enzymatic catalysis, have also been reported to reduce reaction time and energy consumption mdpi.comacs.org. Enzymatic synthesis, for instance, can be catalyzed by enzymes like Candida antarctica lipase (B570770) B (CALB) at milder conditions acs.org.

Control of Physicochemical, Mechanical, and Morphological Properties via Synthesis Parameters

The physicochemical, mechanical, and morphological properties of PGS can be significantly tailored by controlling the synthesis parameters researchgate.netihmc.us. Key parameters include the molar ratio of glycerol to this compound, curing temperature, and curing time researchgate.netihmc.us.

Studies have systematically varied these parameters to correlate them with the resulting polymer network properties researchgate.net. For example, the molar ratio of reactants influences the material's handling characteristics; a higher polyol content can lead to sticky and difficult-to-handle materials researchgate.net. An excess of acidic terminal groups can result in faster mass loss through hydrolysis in aqueous media researchgate.net. The curing temperature and time directly impact the crosslink density and mechanical stiffness of PGS researchgate.netihmc.us. Increasing curing temperature has been shown to increase the Young's modulus of PGS films ihmc.us. Similarly, a longer curing time can lead to a higher elastic modulus and lower elasticity researchgate.net.

The degree of esterification, which is proportional to the molecular weight of the polyester, can also be controlled to influence product properties icm.edu.pl. Mathematical models can be used to predict product properties based on synthesis parameters icm.edu.pl.

PGS synthesized from an equimolar ratio of reactants and cured at temperatures of 130°C or higher for 48 hours or longer has shown suitable characteristics for tissue engineering applications where hydrophobic surface-degradable elastomers are desired researchgate.net.

Data on the influence of curing temperature on the Young's modulus of PGS demonstrates the ability to tune mechanical properties:

| Curing Temperature (°C) | Young's Modulus (MPa) |

| 110 | 0.056 |

| 120 | 0.22 |

| 130 | 1.2 |

Data derived from research on the effect of curing temperature on PGS mechanical properties ihmc.us.

Advanced Modifications of PGS: Copolymers, Hybrid, and Composite Materials

Research and development in the field of PGS continue to explore advanced modifications to enhance its properties and expand its applications nih.gov. This includes the synthesis of modified structures using copolymers, hybrid materials, and composite materials nih.gov.

Copolymers involving this compound and other monomers allow for the introduction of new functionalities and tailored properties. Hybrid and composite materials are developed by incorporating various fillers or reinforcing agents into the PGS matrix. For instance, incorporating nanohydroxyapatite into a PGS copolymer has been shown to enhance its mechanical properties, such as tensile and compressive strength and modulus researchgate.net.

These advanced modifications aim to create PGS-based materials with a wider range of physicochemical, mechanical, and morphological properties for diverse applications, particularly in biomedical fields nih.gov.

This compound Dihydrazide (SADH) and its Applications

This compound dihydrazide (SADH), also known as decanedihydrazide, is a derivative of this compound featuring two hydrazide (-NHNH₂) groups evitachem.com. It is a white crystalline solid ontosight.ai. SADH is synthesized from this compound, for example, by reacting this compound derivatives with hydrazine (B178648) hydrate (B1144303) evitachem.com.

SADH is widely utilized in polymer science due to its ability to act as a nucleating agent, curing agent, and cross-linker evitachem.com. Its applications span various fields, including polymer chemistry, antimicrobial studies, and potentially cosmetics evitachem.comguidechem.com.

Role as Crosslinking Agent in Polymer Synthesis (e.g., Polyamide, Epoxy Resins)

SADH plays a critical role as a crosslinking agent in the synthesis of various polymers, including polyamides and epoxy resins evitachem.comontosight.aipmarketresearch.com. In thermoset resin systems, SADH reacts with functional groups in the polymer chains, such as epoxy groups in epoxy resins, to form a crosslinked network evitachem.com. This crosslinking process enhances the mechanical properties and thermal stability of the resulting materials evitachem.comguidechem.compmarketresearch.com.

In the context of epoxy resins, SADH acts as a curing agent, facilitating crosslinking through its reactive hydrazine groups evitachem.com. The curing temperature is important and should align with the melting temperature of the dihydrazide for effective polymerization evitachem.com. SADH-based crosslinkers are used in high-performance polyamide resins, particularly in applications requiring thermal stability at elevated temperatures, such as in automotive components pmarketresearch.com.

SADH is a key intermediate in the production of high-performance polyamide resins, which are increasingly used in automotive lightweighting initiatives pmarketresearch.com. These applications require materials that can withstand temperatures exceeding 150°C, where SADH-based crosslinkers contribute to thermal stability pmarketresearch.com.

Applications in Biodegradable Plastics as Chain Extenders

This compound dihydrazide also finds application in biodegradable plastics as a chain extender ihmc.us. Chain extenders are compounds that increase the molecular weight of polymers by linking polymer chains carbodiimide.comunivook.com. This is particularly useful in biodegradable plastics, such as polyhydroxyalkanoates (PHAs), polylactic acid (PLA), polybutylene succinate (B1194679) (PBS), and others, to improve their processing and mechanical properties carbodiimide.comunivook.comscienoc.comadditivesforpolymer.comchinaplasonline.com.

In biodegradable polyesters, chain extenders like SADH can react with terminal groups (e.g., hydroxyl, carboxyl, or amino groups) to re-couple broken chains or increase chain length scienoc.comadditivesforpolymer.com. This results in higher molecular weight and melt strength, leading to improved processability and enhanced mechanical properties like tensile strength and elongation carbodiimide.comscienoc.com. Chain extension is crucial for overcoming limitations in biodegradable plastics such as brittleness and low melt strength, making them more suitable for various applications, including packaging, agriculture, and medical devices carbodiimide.comunivook.com.

Chain extenders can also be used to upgrade recycled plastics by increasing the molecular weight of degraded polymer chains, restoring or improving their properties univook.comscienoc.com.

| Application Area | Role of SADH | Benefits |

| Polymer Synthesis (Polyamide, Epoxy Resins) | Crosslinking Agent, Curing Agent | Enhanced mechanical properties, improved thermal stability |

| Biodegradable Plastics (e.g., PLA, PHA, PBS) | Chain Extender | Increased molecular weight, improved melt strength, enhanced mechanical properties, better processability |

| Poly(L-lactic acid) (PLLA) | Nucleating Agent | Enhanced crystallization kinetics, increased crystallization temperature and enthalpy |

Summary of SADH Applications.

Other this compound Derivatives

Beyond common this compound esters and amides, research has explored the synthesis and characterization of novel derivatives with specific properties. This section details the synthesis and characteristics of some of these less common, yet significant, this compound derivatives.

Synthesis and Characterization of Novel this compound Derivatives with Specific Functionalities (e.g., Diimino Ether Dihydrochloride (B599025), Thioureido-amino acid derivatives)

This compound has been utilized in the synthesis of novel compounds with targeted functionalities. For instance, sebacoyl chloride, a reactive derivative of this compound, has been employed in the preparation of thioureido-amino acid derivatives. A series of sebacoyl N,N-bis(substituted-alkyl-2-thioureido)alkyl carboxylic acid or ester derivatives bearing an amino acid ester residue were synthesized via a one-pot sequential reaction involving sebacoyl chloride, ammonium (B1175870) thiocyanate, and amino acid or their ester hydrochlorides. researchgate.netresearchgate.net These compounds were characterized using techniques such as IR, 1H-NMR, and elemental analysis. researchgate.net The structures of bis-thiourea derivatives synthesized using isophthaloyl dichloride as a spacer and various amino acids (L-alanine, L-aspartic acid, L-phenylalanine, and L-glutamic acid) as linkers were confirmed by FTIR, 1H-NMR, 13C-NMR, and CHNS-O elemental analysis. researchgate.net

Novel biodegradable network elastomeric polyesters, such as poly((1,2-propanediol-sebacate)-citrate) (PPSC), have been synthesized by the condensation of 1,2-propanediol, this compound, and citric acid. researchgate.net The chemical structure of this elastomer was characterized by FT-IR, 1H-NMR, and 13C-NMR. researchgate.net Thermal properties were determined using TGA and DSC techniques. researchgate.net The mechanical properties indicated that these polymers are typical elastomers with low hardness and large elongation. researchgate.net

Poly(ester-co-anhydride) of Ricinoleic Acid and this compound

Poly(ester-co-anhydride)s derived from ricinoleic acid and this compound have been synthesized and investigated, particularly for their potential in drug delivery applications. New degradable poly(ester anhydride)s were prepared by the melt polycondensation of diacid oligomers of poly(this compound) transesterified with ricinoleic acid. researchgate.netcapes.gov.br The transesterification was conducted via a melt bulk reaction between high molecular weight poly(this compound) and ricinoleic acid. researchgate.net Polymers with weight-average molecular weights ranging from 2000 to 60,000 g/mol and melting temperatures from 24 to 77 °C were obtained for poly(this compound) containing 20-90% (w/w) ricinoleic acid. researchgate.net NMR and IR analyses confirmed the formation of ester bonds along the polyanhydride backbone. researchgate.net

An alternating ester-anhydride copolymer of ricinoleic acid and this compound has also been synthesized. researchgate.net This synthesis involved optimizing the molar ratio of ricinoleic acid and this compound until polythis compound was completely converted to carboxylic acid terminated ester-dicarboxylic acids. researchgate.net These oligomers were then activated with acetic anhydride (B1165640) and polymerized under heat and vacuum to yield the alternating copolymer. researchgate.net This alternating poly(ester-anhydride) is reported to be stable at 25 °C for over 18 months. researchgate.netacs.org Characterization of these poly(ester-anhydride)s is typically performed using 1H NMR, Fourier transform infrared (FTIR), and gel permeation chromatography (GPC). researchgate.netnih.gov

Poly(betulin disuccinate-co-sebacic Acid)

Polyanhydrides based on betulin (B1666924) disuccinate and this compound have been synthesized and characterized, primarily for their use as biodegradable carriers in drug delivery systems. mdpi.comresearchgate.netmdpi.com These copolymers were obtained by melt polycondensation of betulin disuccinate and this compound using acetic anhydride. mdpi.commdpi.com The content of this compound in the copolymers typically ranged from 20 to 80 wt%. mdpi.commdpi.com

Characterization of these polyanhydrides includes 1H NMR, 13C NMR, size exclusion chromatography, differential scanning calorimetry, and FT-IR spectroscopy. mdpi.com The formation of anhydride bonds is confirmed by characteristic peaks in the carbonyl region of the FT-IR spectra at approximately 1724 cm⁻¹ and 1827 cm⁻¹. mdpi.com The inclusion of this compound as a comonomer has been shown to increase the crystallinity of the polymers. mdpi.com

These poly(betulin disuccinate-co-sebacic acid) copolymers undergo hydrolytic degradation under physiological conditions, releasing betulin disuccinate and this compound. mdpi.com The degradation behavior can be influenced by the composition of the polyanhydride, which in turn can impact the release profiles of incorporated therapeutic molecules. mdpi.com

Oligo-anhydrides and Block Copolymers from this compound and Poly(ethylene glycol)

This compound is a key component in the synthesis of oligo-anhydrides and block copolymers involving poly(ethylene glycol) (PEG). These materials are explored for various applications, including drug delivery and as dispersants.

Poly(ethylene glycol)-sebacic acid copolymers with carboxylic end groups and limited molecular weight have been synthesized by the condensation polymerization of poly(sebacic anhydride) with different molecular weights of poly(ethylene glycol). researchgate.net Poly(sebacic anhydride) itself can be prepared by the condensation polymerization of this compound and sebacoyl chloride in the presence of triethylamine. researchgate.netresearchgate.net

Block copolymers of this compound and poly(ethylene glycol) have also been synthesized via melt polycondensation. tandfonline.com For example, amphiphilic block copolymers were synthesized from methoxy (B1213986) poly(ethylene glycol), this compound, and ricinoleic acid. tandfonline.com These copolymers were characterized using techniques such as FTIR, 1H-NMR, DSC, XRD, and GPC. tandfonline.com The characterization confirmed the successful preparation of the amphiphilic block copolymer. tandfonline.com

Another approach involves the synthesis of poly(glycerol sebacate)-co-poly(ethylene glycol) amphiphilic block copolymers through a three-step process. nih.gov The first step involves the polycondensation of PEG and this compound to form a linear prepolymer. nih.gov In the second step, glycerol is added to obtain a block copolymer prepolymer with varying ratios of PEG segments. nih.gov Finally, the prepolymer is thermally crosslinked. nih.gov The structure of the prepolymer can be investigated using 1H NMR spectroscopy, where methylene (B1212753) peaks related to this compound and an additional methylene peak from the PEG segment are observed, indicating the presence of the PEG segment within the prepolymer. nih.gov

The incorporation of PEG into polyanhydride systems based on this compound has been shown to significantly enhance the crystallinity of the poly(sebacic anhydride) chain segments by increasing chain mobility. nih.gov However, the crystalline growth of the PEG segments can be hindered by the presence of poly(sebacic anhydride) chain segments in these copolymers. nih.gov Dynamic mechanical analysis can provide insights into the visco-elastic behavior of these materials. nih.gov

Advanced Applications and Performance Studies of Sebacic Acid Based Materials

Polymer Science and Engineering Applications

Sebacic acid plays a crucial role in the synthesis of various polymers, enhancing their properties and enabling their use in demanding applications. chemicalbook.comatamanchemicals.comatamanchemicals.combluedolphinchemicals.comfishersci.beradicigroup.comamerigoscientific.comsigmaaldrich.comuni.lu

High-Performance Engineering Plastics

This compound is a key monomer in the production of high-performance engineering plastics, particularly certain types of nylon. The reaction of this compound with hexamethylenediamine (B150038), for instance, yields nylon 6,10, a polyamide known for its excellent mechanical and thermal properties. bluedolphinchemicals.comradicigroup.com These this compound-based polyamides find applications in industries such as automotive, textiles, and consumer goods, where durability and resistance to temperature variations and harsh chemicals are essential. chemicalbook.combluedolphinchemicals.com this compound is also used in combination with amines to produce polyamide resins like nylon 6-12. atamankimya.com

Biodegradable Polymers and Bioplastics

This compound is increasingly utilized in the development of biodegradable polymers and bioplastics, contributing to more sustainable material solutions. atamanchemicals.comatamanchemicals.combluedolphinchemicals.comfishersci.beradicigroup.comsigmaaldrich.comuni.lu It serves as a building block for bioplastics derived from renewable sources, which can be polymerized with other organic compounds to form biodegradable and sustainable plastics. chemicalbook.com For example, this compound is used in the synthesis of poly(butylene sebacate) (PBSe), a biodegradable aliphatic polymer formed by polymerization with butanediol. mdpi.com Copolymers like poly(butylene sebacate-co-terephthalate) (PBSeT), synthesized using this compound and terephthalic acid, have shown promising biodegradable characteristics. mdpi.com this compound is also a component in polymers designed for marine biodegradability, offering potential solutions to plastic pollution in oceans. shokubai.co.jp

Impact of this compound in Polymer Property Enhancement (e.g., Flexibility, Durability, Thermal Stability, Chemical Resistance)